molecular formula C12H8ClF2NO2 B061912 Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate CAS No. 193827-70-2

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Katalognummer: B061912
CAS-Nummer: 193827-70-2
Molekulargewicht: 271.64 g/mol
InChI-Schlüssel: JMOVJUQPVAVONE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It features a chloro substituent at position 4 and fluorine atoms at positions 5 and 8 on the quinoline backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of halogens, which enhance metabolic stability and bioactivity .

Biologische Aktivität

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H8ClF2N and a molecular weight of approximately 271.65 g/mol. The compound features a quinoline core, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chlorine and fluorine substituents enhances its reactivity and biological activity compared to other quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. The incorporation of fluorine atoms into the quinoline structure often enhances binding affinity and stability, leading to potential antibacterial, antiviral, and anticancer effects.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and growth.
  • Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound compared to control groups.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with other quinoline derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundSignificant (MIC: 32-64 µg/mL)Induces apoptosis (10 µM)Potentially effective
Ethyl 4-chloroquinoline-3-carboxylateModerateLimited evidenceNot established
7-Fluoroquinoline-3-carboxylic acidSignificantModerateNot established

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The chloro and difluorinated groups can be replaced by nucleophiles under basic conditions.
  • Cyclization Reactions : Various cyclization methods can be employed to form the quinoline structure.
  • Fluorination : Direct fluorination techniques enhance the incorporation of fluorine atoms into the molecule.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is primarily utilized in the development of novel therapeutic agents. Its structural characteristics allow it to act as a building block for synthesizing compounds targeting infectious diseases and cancer.

Antibacterial and Antiviral Agents

Research indicates that derivatives of this compound exhibit promising antibacterial and antiviral properties. For instance, studies have shown that modifications to the quinoline structure can enhance its efficacy against specific pathogens.

Anticancer Research

The compound has been investigated for its potential anticancer effects. Its ability to inhibit certain enzymes involved in cancer cell proliferation positions it as a candidate for further development into anticancer therapies.

Application Mechanism Target Diseases
AntibacterialInhibition of bacterial enzymesBacterial infections
AntiviralDisruption of viral replicationViral infections
AnticancerInhibition of cancer cell growthVarious cancers

Biological Studies

This compound is also employed in biological studies to understand its interaction with various molecular targets.

Enzyme Inhibition Studies

The compound has been used to study enzyme inhibition, providing insights into its mechanism of action and potential therapeutic applications. This includes examining its binding affinity to specific enzymes that play a role in disease progression.

Interaction Studies

Research has focused on the interaction between this compound and biological receptors, which is crucial for optimizing its efficacy as a therapeutic agent.

Study Type Focus Findings
Enzyme InhibitionBinding affinity with target enzymesPotential therapeutic effects
Interaction StudiesBinding with biological receptorsMechanism of action insights

Material Science

In addition to its medicinal applications, this compound is being explored in material science.

Development of Advanced Materials

The compound can be utilized in creating advanced materials such as liquid crystals due to its unique electronic properties. These materials have applications in display technology and other electronic devices.

Synthesis of Functional Materials

The reactivity of this compound allows for the synthesis of functional materials with tailored properties for specific applications in electronics and photonics.

Material Type Application Properties
Liquid CrystalsDisplay technologyEnhanced optical properties
Functional MaterialsElectronics and photonicsTailored electronic properties

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Activity : A study demonstrated that derivatives showed significant antimicrobial activity against resistant bacterial strains, indicating potential for new antibiotic development.
  • Cancer Cell Inhibition : Research published in medicinal chemistry journals reported that modifications of this compound led to enhanced inhibition of cancer cell lines, supporting its use in anticancer drug design.
  • Material Applications : Investigations into the use of this compound in liquid crystal displays revealed improved performance metrics compared to traditional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization, halogenation, and esterification. For example, similar quinoline derivatives are synthesized by heating intermediates in diphenyl ether (60–90°C) to promote cyclization, followed by hydrolysis using 10% NaOH in methanol to yield carboxylate derivatives . Reaction temperature and solvent polarity critically affect regioselectivity and by-product formation, as seen in analogous syntheses where boiling diphenyl ether improved cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation?

  • Methodology :

  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies substituent positions and coupling patterns. IR spectroscopy verifies functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. Programs like ORTEP-III (with a GUI in ORTEP-3) visualize thermal ellipsoids and intermolecular interactions .

Q. How can purity and stability be assessed during storage?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities.
  • Stability : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis. Monitor degradation via periodic TLC or NMR, referencing spectral libraries for known decomposition products (e.g., free carboxylic acids) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation or esterification be addressed?

  • Methodology :

  • Halogenation : Use directing groups (e.g., methoxy) to control electrophilic substitution. For example, fluorine introduction at C5/C8 positions may require selective fluorinating agents (e.g., Selectfluor®) under controlled pH .
  • Esterification : Protect reactive hydroxyl groups (e.g., silylation) before esterification to avoid side reactions. Kinetic vs. thermodynamic control in solvent selection (e.g., DMF for high-temperature reactions) can optimize regioselectivity .

Q. How should conflicting spectroscopic or crystallographic data be resolved?

  • Methodology :

  • Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For crystallography, refine structures using SHELXL with restraints for disordered atoms. Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) .
  • Contradictions : If NMR and XRD data conflict (e.g., tautomerism), perform variable-temperature NMR or neutron diffraction to resolve dynamic effects .

Q. What strategies are effective for evaluating biological activity while minimizing false positives?

  • Methodology :

  • Antimicrobial Assays : Use standardized protocols (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Pair antimicrobial screens with mammalian cell viability assays (e.g., MTT) to identify selective toxicity .

Q. How do substituent modifications (e.g., fluoro vs. chloro) impact photostability and reactivity?

  • Methodology :

  • Photodegradation Studies : Expose derivatives to UV light (λ = 365 nm) and monitor degradation via HPLC. Fluorine’s electron-withdrawing effect may enhance stability compared to chloro analogs .
  • Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) and predict degradation pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

a) Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS 150258-20-1)

  • Molecular Formula: C₁₂H₈ClF₂NO₂ (same as target compound).
  • Substituents : Chlorine at position 4; fluorine at positions 6 and 6.
  • Properties : Similar molecular weight (271.65 g/mol) but altered reactivity due to fluorine positioning. Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .

b) Ethyl 5,8-difluoroquinoline-3-carboxylate (CAS 1820608-31-8)

  • Molecular Formula: C₁₂H₉F₂NO₂.
  • Substituents : Fluorine at positions 5 and 8; lacks the 4-chloro group.
  • Properties : Lower molecular weight (237.21 g/mol) and reduced lipophilicity compared to the target compound. Used in organic synthesis for drug candidates .

c) Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate (CAS 311346-69-7)

  • Substituents : Chlorine at position 4; fluorine at positions 5 and 5.
  • Properties : Density 1.418 g/cm³; boiling point 329.9°C. The altered fluorine positions impact electronic distribution and intermolecular interactions .

Functional Group Variants

a) Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate (CAS 1020724-01-9)

  • Molecular Formula : C₁₄H₁₄F₂N₂O₂.
  • Substituents: Dimethylamino group at position 4; fluorine at 5 and 7.
  • Properties: Higher molecular weight (280.27 g/mol). The electron-donating dimethylamino group alters solubility and reactivity, making it suitable for kinase inhibitor development .

b) 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester (CAS 1242260-74-7)

  • Molecular Formula: C₁₂H₈BrF₂NO₂.
  • Substituents : Bromine replaces chlorine at position 3.
  • Properties : Higher molecular weight (316.10 g/mol). Bromine’s larger atomic size increases steric hindrance and may enhance halogen bonding in target interactions .

Methyl-Substituted Analogs

a) Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1)

  • Substituents : Methyl groups at positions 5 and 8; chlorine at 4.
  • Properties : Increased hydrophobicity compared to fluoro analogs. Annual sales volume: 268 bottles, indicating industrial demand .

b) Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS 338954-49-7)

  • Substituents : Methyl groups at positions 5 and 7.
  • Properties : Similar applications but altered regioselectivity in reactions due to methyl positioning .

Eigenschaften

IUPAC Name

ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)6-5-16-11-8(15)4-3-7(14)9(11)10(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVJUQPVAVONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589205
Record name Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193827-70-2
Record name Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.